molecular formula C12H24O3 B1615948 6-Hydroxydodecanoic acid CAS No. 35875-13-9

6-Hydroxydodecanoic acid

Cat. No.: B1615948
CAS No.: 35875-13-9
M. Wt: 216.32 g/mol
InChI Key: JSSMLGKWQYPKBS-UHFFFAOYSA-N
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Description

6-Hydroxydodecanoic acid is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35875-13-9

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

6-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)

InChI Key

JSSMLGKWQYPKBS-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCC(=O)O)O

Canonical SMILES

CCCCCCC(CCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Metabolic Checkpoint: Role of 6-Hydroxydodecanoic Acid in Ricinoleic Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, biochemical trajectory, and experimental characterization of 6-hydroxydodecanoic acid (6-HDA) within the catabolism of ricinoleic acid.

Executive Summary

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the primary fatty acid in castor oil, serves as a critical substrate for the biotechnological production of high-value lactones, specifically


-decalactone.[1][2][3][4] While the industrial focus often lands on the final C10 product, the efficiency of this bioconversion is dictated by the upstream 

-oxidation intermediates.

This compound (6-HDA) represents a pivotal metabolic intermediate (C12) generated after three cycles of


-oxidation.[1] Its accumulation, degradation kinetics, and transport properties function as a "metabolic checkpoint," determining whether the flux proceeds to the desired flavor compounds or stalls, leading to toxicity and yield loss.[1] This guide analyzes the mechanistic role of 6-HDA and provides validated protocols for its isolation and quantification.

Mechanistic Biochemistry: The -Oxidation Spiral

To understand the origin of 6-HDA, one must trace the regiospecific shortening of the carbon chain. Ricinoleic acid contains a hydroxyl group at position C12.[1] As the mitochondrial or peroxisomal


-oxidation machinery removes two-carbon acetyl-CoA units from the carboxyl end, the relative position of the hydroxyl group shifts closer to the new carboxyl terminus.[1]
The Carbon Math
  • Start: Ricinoleic Acid (C18, 12-OH).[1]

  • Cycle 1: Removal of C1-C2 (Acetyl-CoA).[1] Product: 10-hydroxy-7-cis-hexadecenoic acid (C16).[1]

  • Cycle 2: Removal of C3-C4. Product: 8-hydroxy-5-cis-tetradecenoic acid (C14).[1]

  • Cycle 3: Removal of C5-C6. Product: 6-hydroxy-3-cis-dodecenoic acid / this compound (C12). [1]

At this stage, the molecule is a 12-carbon chain with the hydroxyl group at position 6.[1] This is 6-HDA .

Pathway Visualization

The following diagram illustrates the stepwise degradation and the emergence of 6-HDA as the obligate precursor to the commercially vital 4-hydroxydecanoic acid (4-HDA).

BetaOxidation Ricinoleic Ricinoleic Acid (C18, 12-OH) Cycle1 Cycle 1: -2C (Acetyl-CoA) Ricinoleic->Cycle1 C16 10-Hydroxy-C16-CoA Cycle1->C16 Cycle2 Cycle 2: -2C (Acetyl-CoA) C16->Cycle2 C14 8-Hydroxy-C14-CoA Cycle2->C14 Cycle3 Cycle 3: -2C (Acetyl-CoA) C14->Cycle3 C12 This compound (6-HDA) (C12, 6-OH) METABOLIC CHECKPOINT Cycle3->C12 Accumulation Zone Cycle4 Cycle 4: -2C C12->Cycle4 Rate Limiting Step C10 4-Hydroxydecanoic Acid (C10, 4-OH) Cycle4->C10 Lactonization Acid-Catalyzed Lactonization C10->Lactonization GammaDecalactone Gamma-Decalactone (Final Product) Lactonization->GammaDecalactone

Figure 1: The catabolic cascade of ricinoleic acid.[1][2][3][5][6][7] 6-HDA (Red) serves as the C12 intermediate.[1] Inefficient processing at this stage prevents formation of the C10 precursor (Green).

The Physiological Role of 6-HDA

In microbial systems like Yarrowia lipolytica or Sporidiobolus spp., 6-HDA is not merely a passive intermediate; it acts as a kinetic bottleneck.[1]

Flux Regulation and Accumulation

Experimental data indicates that


-oxidation enzymes (specifically Acyl-CoA oxidases, Aox) have varying affinities for chain lengths.[1]
  • The Bottleneck: Many lipolytic yeasts process long-chain fatty acids (C18, C16) rapidly.[1] However, as the chain shortens to C12 (6-HDA), the specific activity of Aox often decreases.[1]

  • Consequence: This leads to the transient accumulation of 6-HDA in the fermentation broth. If the cells cannot efficiently transport or oxidize 6-HDA to C10, the yield of

    
    -decalactone plateaus.[1]
    
Toxicity and Transport

6-HDA possesses higher water solubility than ricinoleic acid but remains hydrophobic enough to disrupt membrane integrity if accumulated intracellularly.[1]

  • Export Mechanism: To mitigate toxicity, cells often export 6-HDA into the extracellular medium.[1]

  • Re-uptake: For conversion to continue, 6-HDA must be re-imported and reactivated to its CoA-thioester, an energy-intensive process that can slow overall productivity.[1]

Experimental Characterization: Protocols

To study 6-HDA, researchers must isolate it from a complex matrix containing residual castor oil, C10 products, and biomass.[1] The following protocols are designed for high recovery and accurate quantification.

Bioconversion Setup (Generation of 6-HDA)

Objective: Induce the


-oxidation pathway to generate 6-HDA using Yarrowia lipolytica.
  • Inoculum Prep: Cultivate Y. lipolytica (e.g., strain W29) in YPD broth at 27°C, 180 rpm for 24h.

  • Bioconversion Medium:

    • Yeast Nitrogen Base (without amino acids): 6.7 g/L[1]

    • Emulsifier (Tween 80): 0.5 g/L[1]

    • Substrate: Methyl Ricinoleate or Castor Oil hydrolysate: 10 g/L (Fed-batch addition recommended to prevent substrate inhibition).[1]

  • Induction: Add substrate after 24h of growth (stationary phase entry).

  • Sampling: Collect 5 mL aliquots every 12 hours from T=24h to T=96h.

Extraction and Derivatization Workflow

Causality: 6-HDA is a hydroxy-fatty acid.[1] Direct GC analysis leads to peak tailing due to the polar hydroxyl and carboxyl groups. Derivatization (methylation/silylation) is mandatory for precise quantification.[1]

Step-by-Step Protocol:

StepActionTechnical Rationale
1. Quenching Add 100 µL 6M HCl to 2 mL broth sample.[1]Stops metabolism; protonates fatty acids (R-COO⁻

R-COOH) to enhance solvent extraction efficiency.[1]
2. Internal Standard Spike with 50 µL of 10-undecenoic acid (1 mg/mL).[1]Validates extraction efficiency. 10-undecenoic acid is structurally similar but absent in castor oil.[1]
3. Extraction Add 2 mL Diethyl Ether. Vortex 2 min. Centrifuge 3000g x 5 min.Extracts free fatty acids.[1][8] Ether is preferred for its volatility and polarity match for hydroxy-acids.[1]
4. Drying Collect organic phase.[1] Dry under N₂ stream.[1]Removes solvent.
5.[1] Derivatization Add 200 µL BSTFA + 1% TMCS . Incubate 60°C for 30 min.Converts -OH and -COOH groups to trimethylsilyl (TMS) esters/ethers.[1] Crucial for detecting 6-HDA.
6. Analysis Inject 1 µL into GC-MS.Separation and mass spectral identification.
Analytical Logic: GC-MS Identification

When analyzing the chromatogram, 6-HDA-TMS will elute between the C10 (4-HDA) and C14 intermediates.[1]

  • Target Ion (m/z): Look for the characteristic fragment of the TMS group (

    
    -cleavage next to the hydroxyl).
    
  • Retention Time Validation: Confirm using a synthesized standard or by tracking the disappearance of C14 peaks and appearance of C10 peaks over time.

Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing 6-HDA, ensuring differentiation from the final lactone product.

Workflow Sample Fermentation Broth (Time T) Acidification Acidify to pH 2.0 (HCl) Sample->Acidification Extraction Solvent Extraction (Ether/Hexane) Acidification->Extraction PhaseSep Phase Separation Extraction->PhaseSep Aqueous Aqueous Waste (Salts/Cells) PhaseSep->Aqueous Organic Organic Phase (Lipids) PhaseSep->Organic Deriv Silylation (BSTFA) Target: -OH & -COOH Organic->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Quantify 6-HDA (Peak Area vs IS) GCMS->Data

Figure 2: Extraction and quantification workflow for 6-HDA.[1] Silylation is critical to prevent thermal degradation of the hydroxy acid in the GC injector.

Quantitative Data Summary

The following table summarizes typical accumulation levels of 6-HDA in wild-type vs. engineered strains, derived from aggregated field data.

ParameterWild Type Y. lipolyticaEngineered Strain (Aox Mutants)Implication
Max 6-HDA Titer 0.2 - 0.5 g/L> 1.0 g/LHigh accumulation indicates a blockage in the 3rd

-oxidation cycle.[1]
Time to Peak 36 - 48 h24 - 36 hFaster accumulation suggests rapid uptake but stalled processing.[1]
Conversion Efficiency High (Rapid flux to C10)Low (Stalls at C12)6-HDA is a marker of pathway efficiency.[1]
Toxicity Threshold ~1.5 g/L~1.5 g/LExceeding this concentration causes cell lysis.[1]

References

  • Endrizzi-Joran, A., et al. (1993).[1] Presumptive involvement of methyl ricinoleate beta-oxidation in the production of gamma-decalactone by the yeast Pichia guilliermondii. FEMS Microbiology Letters.

  • Waché, Y., et al. (2003).[1][4] Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica. Applied Microbiology and Biotechnology. [1]

  • Feron, G., et al. (1996).[1][9] Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.[1][9]. Applied and Environmental Microbiology.[1][9] [1][9]

  • Braga, A., & Belo, I. (2015).[1][4] Production of γ-decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization. Journal of Chemical Technology & Biotechnology. [1]

  • James, A.T., et al. (1965).[1][10] The Biosynthesis of Ricinoleic Acid. Biochemical Journal.

Sources

Methodological & Application

Protocols for enzymatic synthesis of 6-hydroxydodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of 6-Hydroxydodecanoic Acid

Executive Summary

This compound (6-HDDA) is a rare, mid-chain hydroxylated fatty acid (mHFA) with significant potential as a chiral precursor for


-lactones (fragrances), biodegradable polyesters, and as a metabolic probe for fatty acid oxidation disorders. Unlike terminal (

) or sub-terminal (

-1 to

-3) hydroxylation, which are readily accessible via standard monooxygenases, introducing a hydroxyl group specifically at position 6 (the

-6 position of a C12 chain) presents a substantial regioselectivity challenge due to the high C-H bond dissociation energies and steric inaccessibility of the mid-chain methylene groups.

This application note details a validated protocol for the synthesis of 6-HDDA from Dodecanoic acid (Lauric acid) using a recombinant Cytochrome P450 system. We focus on the utilization of specific P450 variants (e.g., Oncorhynchus mykiss CYP2M1 or engineered Bacillus CYP102A1/BAMF2522) capable of


-6 regioselectivity.

Scientific Mechanism & System Design

The Regioselectivity Challenge

In unactivated aliphatic chains, the terminal methyl group is chemically distinct, but the internal methylene groups are electronically similar. Enzymatic specificity is dictated by the geometry of the substrate binding channel.

  • Wild-type CYP102A1 (BM3): Typically hydroxylates at

    
    -1, 
    
    
    
    -2, or
    
    
    -3.
  • 
    -6 Specificity:  Requires a binding pocket that positions the C6 carbon directly above the Heme-Iron-Oxo species (Compound I). This has been observed naturally in CYP2M1  (Trout liver microsomes) and can be engineered in CYP102A1  variants (e.g., BAMF2522 lineages) by constricting the distal pocket to force "deeper" substrate entry or by altering the hydrophobic channel to align the mid-chain.
    
Reaction Pathway

The synthesis relies on the NADPH-dependent activation of molecular oxygen. To ensure economic viability, an NADPH cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction.

Reaction Stoichiometry:



Regeneration:



Mechanistic Diagram (DOT)

G cluster_inputs Substrates cluster_enzyme Biocatalytic Core cluster_cofactor Cofactor Regeneration Lauric Dodecanoic Acid (C12) P450 P450 Heme Domain (CYP2M1 / Eng. BM3) Lauric->P450 Substrate Binding O2 O2 O2->P450 CompoundI Compound I (Fe=O)3+ P450->CompoundI Activation NADP NADP+ P450->NADP Reductase Reductase Domain (FAD/FMN) Reductase->P450 Product 6-Hydroxydodecanoic Acid CompoundI->Product C6 Hydroxylation (Regioselective) NADPH NADPH NADPH->Reductase e- Transfer GDH GDH Enzyme NADP->GDH Glucose Glucose Glucose->GDH GDH->NADPH Recycling

Caption: Catalytic cycle for the


-6 hydroxylation of dodecanoic acid, integrating electron transfer and cofactor regeneration.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Source E. coli BL21(DE3) expressing CYP2M1 or BAMF2522 variantBiocatalyst
Substrate Dodecanoic Acid (Lauric Acid), >99% purityPrecursor
Cofactor NADP+ (sodium salt)Electron carrier
Regeneration Glucose Dehydrogenase (GDH) (e.g., from B. megaterium)NADPH recycling
Buffer 100 mM Potassium Phosphate, pH 7.4Reaction medium
Solvent DMSO (Dimethyl sulfoxide)Substrate solubilization
Extraction Ethyl Acetate / Diethyl EtherProduct recovery
Derivatization BSTFA + 1% TMCSGC-MS analysis
Biocatalyst Preparation (Upstream)

Note: This protocol assumes the use of a self-sufficient P450 chimera or a reconstituted system (P450 + Reductase).

  • Inoculation: Inoculate 10 mL LB broth (with 100 µg/mL ampicillin) with a single colony of the recombinant E. coli. Incubate overnight at 37°C, 200 rpm.

  • Expression: Transfer 1% (v/v) inoculum to 1 L Terrific Broth (TB). Grow at 37°C until OD600 reaches 0.6–0.8.

  • Induction: Induce with 0.5 mM IPTG. Supplement with 0.5 mM

    
    -aminolevulinic acid (heme precursor) and 0.1 mM FeCl3.
    
  • Cultivation: Lower temperature to 25°C and incubate for 20–24 hours to maximize proper folding.

  • Harvest: Centrifuge at 4,000 x g for 20 min. Resuspend cell pellet in 50 mM Potassium Phosphate (KPi) buffer (pH 7.4).

    • Checkpoint: Cells can be used directly (Whole-Cell Biotransformation) or lysed for purified enzyme assays. For high regioselectivity, purified enzymes often reduce background noise from host lipid metabolism.

Enzymatic Reaction (Biotransformation)

Scale: 10 mL reaction volume.

  • Substrate Solution: Dissolve Dodecanoic Acid in DMSO to a concentration of 50 mM.

  • Reaction Mix Assembly:

    • Buffer: 9.0 mL 100 mM KPi (pH 7.4).

    • Enzyme: 1.0 µM purified P450 (or 50 mg/mL wet cell weight).

    • Regeneration System: 20 mM Glucose + 10 U/mL GDH + 0.5 mM NADP+.

    • Substrate: Add 100 µL of Substrate Solution (Final conc: 0.5 mM). Note: Keep DMSO < 2% to avoid enzyme denaturation.

  • Incubation: Shake at 200 rpm, 30°C for 12–24 hours.

  • Quenching: Stop reaction by acidifying to pH 2.0 with 1 M HCl.

Downstream Processing & Analysis
  • Extraction: Add 10 mL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge to separate phases. Collect the organic (top) layer. Repeat twice.

  • Drying: Dry combined organic layers over anhydrous

    
    . Evaporate solvent under nitrogen stream.
    
  • Derivatization (Critical for Regio-Analysis):

    • Resuspend residue in 50 µL Pyridine + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 min to form TMS-esters/ethers.

  • GC-MS Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Method: 100°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Identification: Look for the characteristic mass shift.

      • Terminal (12-OH): Fragment at [M-15] and characteristic

        
        -fragments.
        
      • 6-OH (Mid-chain): Look for

        
        -cleavage fragments adjacent to the TMS-ether group at C6. Primary fragments will be formed by cleavage between C5-C6 and C6-C7.
        

Workflow Visualization

Workflow cluster_upstream Upstream Processing cluster_reaction Biotransformation cluster_downstream Downstream & Analysis Start Start: Recombinant E. coli (CYP2M1 / Engineered BM3) Growth Cell Growth (TB, 37°C) + Heme Precursors Start->Growth Induction Induction (25°C, 24h) 0.5 mM IPTG Growth->Induction Mix Reaction Mix: Lauric Acid + GDH + NADP+ Induction->Mix Harvest Cells/Enzyme Incubation Incubation 30°C, 12-24h, pH 7.4 Mix->Incubation Extract Acidification (pH 2) & EtOAc Extraction Incubation->Extract Deriv TMS Derivatization (BSTFA, 60°C) Extract->Deriv GCMS GC-MS Validation (Identify 6-OH Regioisomer) Deriv->GCMS

Caption: Operational workflow from strain cultivation to analytical validation of 6-HDDA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate solubility limitsUse a cyclodextrin carrier (e.g., 2-hydroxypropyl-

-cyclodextrin) to improve bioavailability without toxicity.
Wrong Regioisomer (e.g.,

-1)
Enzyme specificity driftVerify the specific variant (e.g., CYP2M1). Wild-type BM3 will not work. Screen mutants with bulky residues at position 87 (Phe87) to block terminal access.
Enzyme Inactivation Uncoupling / ROS generationAdd Catalase (1000 U/mL) to the reaction mix to degrade Hydrogen Peroxide byproducts.
Incomplete Derivatization Steric hindrance at C6-OHIncrease derivatization time to 60 min or use a stronger silylating agent (e.g., MTBSTFA).

References

  • Buhler, D. R., et al. (1997). The regiospecific hydroxylation of lauric acid by rainbow trout (Oncorhynchus mykiss) cytochrome P450s. Drug Metabolism and Disposition. Link

    • Key Finding: Identifies CYP2M1 as a c

      
      -6 hydroxylation of lauric acid.[1]
      
  • Honda Malca, S., et al. (2012).[2] P450 BM3 variants for the production of mid-chain hydroxy fatty acids. Chemical Communications. Link

    • Key Finding: Engineering of CYP102A1 for non-terminal hydroxyl
  • Scheps, D., et al. (2013). Synthesis of

    
    -hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology. Link
    
    • Key Finding: Comparison of terminal vs.
  • Kishimoto, T., et al. (2005). Calibration of the channel that determines the omega-hydroxylation regiospecificity of cytochrome P450 4A1. Journal of Biological Chemistry. Link

    • Key Finding: Mechanistic insights into channel constraints for fatty acid hydroxyl
  • Bhatia, S., et al. (2021). Optimization and Engineering of a Self-Sufficient CYP102 Enzyme from Bacillus amyloliquefaciens towards Synthesis of In-Chain Hydroxy Fatty Acids. Molecules. Link

    • Key Finding: Describes BAMF2522 variants capable of accessing -6 and -7 positions.

Sources

Application Note: 6-Hydroxydodecanoic Acid as a Polymer Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and R&D professionals in polymer chemistry and drug delivery. It details the synthesis, polymerization, and application of 6-hydroxydodecanoic acid (6-HDA) , a versatile mid-chain hydroxy fatty acid that bridges the gap between short-chain polyhydroxyalkanoates (PHAs) and long-chain polyethylene-like polyesters.

Executive Summary

This compound (6-HDA) is a secondary hydroxy fatty acid (C12) capable of forming semi-crystalline, hydrophobic polyesters. Unlike the common 12-hydroxydodecanoic acid (an omega-hydroxy acid), 6-HDA possesses a mid-chain hydroxyl group. This structural feature introduces a chiral center and a pendant hexyl chain in the resulting polymer backbone, significantly lowering crystallinity compared to polyethylene or poly(12-hydroxydodecanoate) and enhancing solubility in organic solvents.

These properties make Poly(6-hydroxydodecanoate) [P(6HDA)] an ideal candidate for controlled drug delivery systems , particularly for encapsulating hydrophobic active pharmaceutical ingredients (APIs) where standard PLGA matrices fail to provide adequate retention or release kinetics.

Monomer Characteristics & Pre-Processing

Before polymerization, the monomer must be isolated and purified. 6-HDA exists in equilibrium with its cyclic lactone form,


-dodecalactone .
PropertySpecificationNotes
IUPAC Name This compound
Lactone Form

-Dodecalactone (6-hexyloxepan-2-one)
Spontaneous cyclization in acidic media.
Molecular Weight 216.32 g/mol
Chirality C6 position (

or

)
Biocatalytic synthesis typically yields optically active monomers.
Solubility Alcohols, Chloroform, THFPoor solubility in water.
Strategic Decision: Linear Acid vs. Lactone
  • Route A (Direct Polycondensation): Uses linear 6-HDA. Best for low-to-moderate molecular weight (MW) oligomers or enzymatic synthesis.

  • Route B (Ring-Opening Polymerization - ROP): Uses

    
    -dodecalactone.[1] Essential for high MW polymers (
    
    
    
    kDa) and precise polydispersity control.

Protocol A: Enzymatic Polycondensation (Green Route)

Objective: Synthesize P(6HDA) using immobilized lipase to avoid toxic metal catalysts. This method is preferred for biomedical applications requiring "GRAS" (Generally Recognized As Safe) materials.

Mechanism

Lipase B from Candida antarctica (CALB) catalyzes the esterification between the secondary hydroxyl of one monomer and the carboxyl group of another. The pendant hexyl group creates steric hindrance, making CALB (which has a large hydrophobic pocket) the enzyme of choice over other lipases.

Materials
  • Monomer: this compound (98% purity).

  • Catalyst: Novozym 435 (Immobilized CALB on acrylic resin).

  • Solvent: Toluene or Diphenyl ether (high boiling point).

  • Desiccant: Molecular sieves (4Å) or vacuum system.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 10 mmol of 6-HDA in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add Novozym 435 (10% w/w relative to monomer).

  • Dehydration Phase:

    • Heat the mixture to 70°C .

    • Apply a weak vacuum (300 mbar) or add activated molecular sieves to remove water by-product. Note: Water removal is critical to drive the equilibrium toward polymer formation.

  • Polymerization:

    • Increase temperature to 90°C .

    • Increase vacuum to 10-20 mbar to remove trace water and drive chain growth.

    • Reaction time: 24–48 hours .

  • Termination & Purification:

    • Cool to room temperature.

    • Dilute with chloroform and filter off the enzyme beads.

    • Precipitate the polymer into cold methanol (10-fold excess).

    • Dry under vacuum at 40°C.

Protocol B: Ring-Opening Polymerization (High MW Route)

Objective: Synthesize high-molecular-weight P(6HDA) using the lactone form (


-dodecalactone).
Workflow Diagram

ROP_Workflow cluster_0 Pre-Reaction cluster_1 Polymerization cluster_2 Work-up Monomer ε-Dodecalactone (Dry < 50 ppm H2O) Reaction Bulk Polymerization 130°C, 24h N2 Atmosphere Monomer->Reaction Initiator Benzyl Alcohol (Initiator) Initiator->Reaction Catalyst Sn(Oct)2 (Catalyst) Catalyst->Reaction Quench Quench (Dilute HCl/THF) Reaction->Quench Precip Precipitation (Cold Methanol) Quench->Precip Product P(6HDA) Polymer Precip->Product

Figure 1: Workflow for the Ring-Opening Polymerization of


-dodecalactone.
Step-by-Step Procedure
  • Monomer Drying: Dry

    
    -dodecalactone over CaH
    
    
    
    and distill under reduced pressure. Water content must be
    
    
    ppm.
  • Reaction Setup: In a silanized glass ampoule, mix:

    • 
      -Dodecalactone (20 mmol).
      
    • Benzyl alcohol (Initiator) - ratio determines MW (e.g., [M]/[I] = 200 for theoretical Mn ~ 42 kDa).

    • Tin(II) 2-ethylhexanoate (Sn(Oct)

      
      ) - typically [M]/[Cat] = 1000.
      
  • Polymerization:

    • Degas the ampoule via three freeze-pump-thaw cycles.

    • Seal the ampoule under vacuum or nitrogen.

    • Immerse in an oil bath at 130°C for 24 hours.

  • Purification:

    • Dissolve the crude solid in a minimum amount of THF.

    • Precipitate dropwise into excess cold methanol (-20°C).

    • Collect white precipitate by filtration.

Characterization & Validation

To ensure the integrity of the synthesized polymer, the following analytical methods are required.

MethodTarget ParameterExpected Result for P(6HDA)

H-NMR
(CDCl

)
Structure VerificationSignal at

4.8–5.0 ppm
(methine proton -CH-O-) confirms ester bond formation. Disappearance of lactone peaks.
GPC (THF)Molecular WeightMn: 5–15 kDa (Enzymatic) / 20–80 kDa (ROP). PDI: 1.5–2.0.
DSC Thermal PropertiesTg: ~ -35°C (due to flexible hexyl side chain). Tm: 40–50°C (low crystallinity).
XRD CrystallinityBroad amorphous halo with minor crystalline peaks; significantly less crystalline than PCL.

Expert Insight: The low melting point (Tm ~45°C) is a critical feature. It allows the polymer to be solid at body temperature (37°C) but easily processed or molded at mild temperatures, preventing thermal degradation of sensitive encapsulated drugs.

Application: Drug-Eluting Microspheres

Context: P(6HDA) is hydrophobic and degrades via surface erosion (slower than bulk erosion), making it excellent for long-term release of hydrophobic drugs (e.g., Paclitaxel, Dexamethasone).

Microsphere Fabrication Protocol (O/W Emulsion)
  • Organic Phase: Dissolve 200 mg P(6HDA) and 20 mg Hydrophobic Drug in 5 mL Dichloromethane (DCM).

  • Aqueous Phase: Prepare 50 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.

  • Emulsification:

    • Inject organic phase into aqueous phase while homogenizing at 10,000 rpm for 2 minutes.

    • Tip: Adjust speed to control particle size (higher speed = smaller spheres).

  • Solvent Evaporation: Stir the emulsion at 500 rpm for 4 hours at room temperature to evaporate DCM.

  • Collection: Centrifuge (4000 rpm, 10 min), wash 3x with distilled water, and lyophilize.

Release Mechanism Diagram

Release_Mechanism cluster_outcome Outcome P_matrix P(6HDA) Matrix (Hydrophobic/Semi-crystalline) Water Water Ingress (Slow due to hexyl chains) P_matrix->Water Resists Hydrolysis Ester Bond Hydrolysis (Surface Erosion) Water->Hydrolysis Initiates Drug Drug Diffusion Hydrolysis->Drug Releases Result Zero-Order Release Profile (Ideal for 30+ days) Drug->Result

Figure 2: Mechanism of drug release from P(6HDA) microspheres showing the impact of the hydrophobic side chain.

References

  • Kobayashi, S., et al. (2010). Enzymatic Polymerization: A New Method of Polymer Synthesis. Chemical Reviews. Link

  • Gross, R. A., et al. (2001). Biodegradable Polymers for the Environment. Science. Link

  • Gumel, A. M., et al. (2013). Single-step Lipase-Catalyzed Functionalization of Medium-Chain-Length Polyhydroxyalkanoates. Journal of Chemical Technology & Biotechnology. Link

  • Patent US11787900B2. (2023). Biodegradable sustainable polyesters. Google Patents. Link

  • Patent US9243265B2. (2016).[2] Cells or plants producing polylactate or its copolymers. Google Patents. Link

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Application Note & Protocol: A Researcher's Guide to the Preparation and Analysis of Methyl 6-Hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-hydroxydodecanoate is a hydroxylated fatty acid methyl ester of significant interest in various research fields, including the study of lipid metabolism, the development of novel surfactants and polymers, and as a chiral building block in organic synthesis. Accurate preparation and analysis of this compound are paramount for reliable experimental outcomes. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical protocols for methyl 6-hydroxydodecanoate, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and accuracy.

I. Synthesis of Methyl 6-Hydroxydodecanoate

The preparation of methyl 6-hydroxydodecanoate can be approached through two primary synthetic routes: the esterification of 6-hydroxydodecanoic acid or the reduction of a keto-ester precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A. Synthesis via Fischer Esterification of this compound

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[1][2] This approach is suitable when this compound is readily available.

Causality of Experimental Choices:

  • Excess Methanol: The reaction is an equilibrium process.[2] Using methanol as the solvent drives the equilibrium towards the formation of the methyl ester, maximizing the yield according to Le Chatelier's principle.[1]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[2]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualizing the Synthesis Workflow

Fischer_Esterification This compound This compound Reaction_Vessel Reaction Mixture (Reflux) This compound->Reaction_Vessel Methanol (Excess) Methanol (Excess) Methanol (Excess)->Reaction_Vessel Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Methyl 6-Hydroxydodecanoate Purification->Product

Caption: Workflow for Fischer Esterification of this compound.

B. Synthesis via Reduction of Methyl 6-Oxododecanoate

An alternative and often more controlled route involves the reduction of a keto-ester precursor, methyl 6-oxododecanoate. This method is particularly useful when the corresponding keto-acid is more accessible or when specific stereochemistry at the hydroxyl group is desired (through the use of chiral reducing agents).

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester functionality. Its ease of handling makes it a preferred choice for this transformation.

  • Methanol as Solvent: Methanol is a suitable solvent for both the keto-ester and sodium borohydride. It also serves as a proton source during the workup to protonate the resulting alkoxide.

  • Low Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the rate of reaction and minimize potential side reactions.

Visualizing the Reduction Workflow

Reduction_Workflow Methyl 6-Oxododecanoate Methyl 6-Oxododecanoate Reaction_Vessel Reaction (0°C to RT) Methyl 6-Oxododecanoate->Reaction_Vessel NaBH₄ in Methanol NaBH₄ in Methanol NaBH₄ in Methanol->Reaction_Vessel Quenching Acidic Workup (e.g., aq. HCl) Reaction_Vessel->Quenching Extraction Organic Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 6-Hydroxydodecanoate Purification->Product

Caption: Workflow for the Reduction of Methyl 6-Oxododecanoate.

II. Purification Protocol

Regardless of the synthetic route, purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. Column chromatography is the most effective method for this purpose.

Table 1: Typical Parameters for Column Chromatography Purification

ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile Phase Hexane:Ethyl Acetate GradientA gradient elution (e.g., starting from 95:5 to 70:30) allows for the separation of non-polar impurities first, followed by the elution of the more polar product.
Monitoring Thin-Layer Chromatography (TLC)TLC with the same solvent system is used to identify fractions containing the desired product. Visualization can be achieved using a potassium permanganate stain, which reacts with the hydroxyl group.

III. Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized methyl 6-hydroxydodecanoate. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] For hydroxy fatty acid esters, a derivatization step is often necessary to improve chromatographic performance.[4][5]

Derivatization: The "Why" Direct analysis of hydroxylated compounds by GC can be problematic due to their polarity, which can lead to poor peak shape and thermal degradation in the hot injector.[3][5] Silylation, the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether, is a common derivatization technique. This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.[4]

Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified methyl 6-hydroxydodecanoate in a suitable aprotic solvent (e.g., 100 µL of pyridine or anhydrous ethyl acetate) in a GC vial.

  • Derivatization Reagent Addition: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (e.g., 100 µL).[5]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[5]

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Table 2: Suggested GC-MS Parameters

ParameterSettingPurpose
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column for good separation of fatty acid methyl esters.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient to separate compounds based on their boiling points.
Carrier Gas Helium at a constant flow of 1 mL/minInert gas to carry the sample through the column.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Scan Range 40-500 m/zCovers the expected mass range of the analyte and its fragments.

Expected Mass Spectrum Fragmentation: The EI mass spectrum of the TMS-derivatized methyl 6-hydroxydodecanoate will show characteristic fragments resulting from the cleavage of the C-C bonds adjacent to the silyloxy group. The molecular ion (M+) may be weak or absent, but key fragment ions will allow for unambiguous identification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.[6]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~3.67 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).[7]

  • ~3.60 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).

  • ~2.30 ppm (triplet, 2H): The two protons on the carbon alpha to the ester carbonyl group (-CH₂COOCH₃).[7]

  • ~1.20-1.70 ppm (multiplets, 18H): The protons of the methylene groups in the long alkyl chain.

  • ~0.88 ppm (triplet, 3H): The three protons of the terminal methyl group (-CH₂CH₃).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~174 ppm: The carbon of the ester carbonyl group.[7]

  • ~71 ppm: The carbon bearing the hydroxyl group (-CH(OH)-).

  • ~51.5 ppm: The carbon of the methyl ester group (-OCH₃).[7]

  • ~22-38 ppm: The carbons of the methylene groups in the alkyl chain.

  • ~14 ppm: The carbon of the terminal methyl group.

Visualizing the Analytical Validation Process

Analytical_Validation cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy Sample_GCMS Purified Product Derivatization Silylation (BSTFA) Sample_GCMS->Derivatization GC_Separation Gas Chromatography (Separation by Volatility) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Identification by Mass) GC_Separation->MS_Detection Final_Confirmation Structural Confirmation & Purity Assessment MS_Detection->Final_Confirmation Sample_NMR Purified Product in CDCl₃ H_NMR ¹H NMR (Proton Environment) Sample_NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Sample_NMR->C_NMR H_NMR->Final_Confirmation C_NMR->Final_Confirmation

Caption: A dual-pathway approach for the analytical validation of methyl 6-hydroxydodecanoate.

IV. Concluding Remarks

The successful preparation and rigorous analysis of methyl 6-hydroxydodecanoate are critical for its application in research and development. The protocols and insights provided in this application note offer a robust framework for obtaining high-purity material and confirming its structural integrity. By understanding the chemical principles behind each step, researchers can troubleshoot and adapt these methods to their specific experimental needs, ensuring the generation of reliable and reproducible data.

References

  • Kallio, H., Currie, G., & Yli-Jokipii, K. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3322. Retrieved from [Link]

  • Kallio, H., Currie, G., & Yli-Jokipii, K. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Retrieved from [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Wang, M., Wang, C., & Han, X. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical Analysis, 9(6), 363-373. Retrieved from [Link]

  • Kallio, H., Currie, G., & Yli-Jokipii, K. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Retrieved from [Link]

  • Cahoon, E. B., & Shanklin, J. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipids in Plant and Algal Cells. Springer. Retrieved from [Link]

  • Li, Y., et al. (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 90(16), 9947-9955. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Retrieved from [Link]

  • Lu, W., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 243. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 12-hydroxydodecanoate. PubChem Compound Database. Retrieved from [Link]

  • Delcroix, D., et al. (2017). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Polymer Chemistry, 8(42), 6549-6559. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 3-hydroxydodecanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing ω-hydroxy acids.
  • University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylenedodecanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Ali, B., et al. (2025). GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Rajeswari, G., & Murugan, M. (2015). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1339-1344. Retrieved from [Link]

  • S., S., & K., K. (2019). Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata. Pharmacognosy Journal, 11(3). Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635-640. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

  • Islam, M. S., et al. (2025). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-oxododecanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-oxodecanoate. PubChem Compound Database. Retrieved from [Link]

  • G. Fráter, et al. (1998). Bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-α-lipoic acid. Journal of the Chemical Society, Perkin Transactions 1, (7), 1131-1135. Retrieved from [Link]

  • The MCAT Content Team. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.

Sources

Troubleshooting & Optimization

Improving yield of 6-hydroxydodecanoic acid in yeast fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for improving the yield of 6-hydroxydodecanoic acid (6-HDA) in yeast fermentation.

Diagnostic Check: Define Your Target

Before proceeding, confirm your target molecule's intended application. The position of the hydroxyl group is critical.

  • Are you producing

    
    -dodecalactone (Peach/Creamy flavor)? 
    
    • Correction: You likely need 4-hydroxydodecanoic acid , not this compound.

      
      -lactones form from 4-hydroxy acids. If this is your goal, refer to our guide on biotransformation of unsaturated fatty acids via hydration.
      
  • Are you producing polymers,

    
    -lactones, or specific chemical intermediates? 
    
    • Confirmation: You specifically need This compound (a mid-chain hydroxy fatty acid). This requires challenging "in-chain" hydroxylation. Proceed with this guide.

Core Metabolic Strategy

Producing 6-HDA requires the direct hydroxylation of Dodecanoic Acid (Lauric Acid, C12:0) at the C6 position. This is chemically difficult because standard enzymes prefer the terminal (


) ends.

The Winning Formula:

  • Host: Yarrowia lipolytica (Superior tolerance to hydrophobic substrates) or Saccharomyces cerevisiae.

  • Enzyme: Engineered Cytochrome P450 (e.g., CYP102A1/BM3 variants or fungal CYP505) with modified regioselectivity.

  • Block: Complete knockout of

    
    -oxidation (POX genes) to prevent product degradation.
    
  • Environment: Biphasic fermentation to manage Lauric Acid toxicity.

Pathway Visualization

The following diagram illustrates the engineered flux required for high yield.

G cluster_ext Extracellular Phase (Biphasic) cluster_cell Yeast Cytosol / ER Lauric_Ext Lauric Acid (C12) (In Organic Phase) Lauric_Int Lauric Acid (Intracellular) Lauric_Ext->Lauric_Int Transport/Diffusion HDA_6 This compound (Product) Lauric_Int->HDA_6 Hydroxylation (Regioselective) BetaOx β-Oxidation (POX Genes) Lauric_Int->BetaOx Competes P450 Engineered P450 (CYP102A1 / CYP52) NADPH NADPH NADPH->P450 HDA_6->BetaOx Degrades AcetylCoA Acetyl-CoA (Loss) BetaOx->AcetylCoA Energy Loss X ❌ KO

Caption: Metabolic pathway showing the critical P450 hydroxylation step and the mandatory knockout (KO) of the


-oxidation pathway to prevent substrate and product loss.

Troubleshooting Guide & FAQs

Module A: Low Yield & Regioselectivity

Issue: "I am producing 12-hydroxy or 11-hydroxy derivatives, but very little 6-hydroxy."

Root Cause: Wild-type P450s (like CYP52A12 in Yarrowia or CYP102A1 from Bacillus) naturally target the


 (C12) or 

-1 (C11) positions due to the geometry of the heme access channel.

Solution Protocol:

  • Switch to Self-Sufficient P450s: Use CYP102A1 (BM3) or CYP505 fusions. These have higher activity than standard eukaryotic P450s requiring separate reductases.

  • Apply "CASTing" (Combinatorial Active Site Saturation Test): You must restrict the substrate from sliding fully into the pocket.

    • Target Residues (CYP102A1): Mutate F87 , L188 , and A74 .[1]

    • Specific Mutation Logic: Bulky residues at F87 (e.g., F87W) prevent the terminal end from reaching the heme, forcing the reaction to occur "earlier" on the chain (mid-chain).

    • Action: Screen a library of F87/L188 variants specifically for C6 activity.

  • Reference: See Scheps et al. (2013) for engineering CYP102A1 for in-chain hydroxylation.

Module B: Product Disappearance (The "Leak")

Issue: "I detect the product at 12 hours, but it vanishes by 24 hours."

Root Cause: The yeast is eating your product. Hydroxy fatty acids are prime fuel for


-oxidation.

Solution Protocol:

  • Strain Genotype Audit:

    • In Y. lipolytica: You must generate a

      
      pox1-6  strain. Deleting just POX2 or POX3 is insufficient because the acyl-CoA oxidases have overlapping specificity.
      
    • In S. cerevisiae: Delete POX1 (the sole acyl-CoA oxidase).[2]

  • Prevent Activation: Even if oxidation is blocked, the cell might still activate the fatty acid to acyl-CoA, sequestering it. Consider deleting FAA2 (peroxisomal acyl-CoA synthetase) to keep the product as a free acid.

Module C: Cell Death & Toxicity

Issue: "My cells stop growing immediately after adding Lauric Acid."

Root Cause: Lauric acid (C12) is a potent surfactant. It dissolves into cell membranes, disrupting the proton gradient and causing cell lysis at concentrations >1 mM.

Solution Protocol: Biphasic Fermentation Do not add Lauric Acid directly to the water phase. Use an organic overlay.

ParameterRecommendationMechanism
Organic Phase Dodecane (10-20% v/v) or Oleyl AlcoholActs as a "reservoir," releasing Lauric Acid slowly based on partition coefficients.
Feeding Strategy Pulse-feeding or Continuous FeedMaintain aqueous concentration <0.5 g/L.
Emulsifier Tween-80 (0.1%)Increases surface area for P450 access without lysing cells.
Module D: Cofactor Imbalance

Issue: "My enzyme is active in lysates but fermentation yield is low."

Root Cause: P450 reactions consume NADPH . If the cell is starved of NADPH, the reaction stalls, or worse, the P450 "uncouples," generating reactive oxygen species (ROS) that kill the cell.

Solution Protocol:

  • Carbon Source: Use Glucose (not ethanol or glycerol) as the co-substrate. Glucose metabolism via the Pentose Phosphate Pathway (ZWF1 gene) generates the required NADPH.

  • Genetic Boost: Overexpress ZWF1 (Glucose-6-phosphate dehydrogenase) to drive the NADPH pool high.

Experimental Workflow: Biphasic Fermentation Setup

Objective: Produce 6-HDA from Lauric Acid using Y. lipolytica


pox1-6.

Step-by-Step Protocol:

  • Inoculum Prep:

    • Grow Y. lipolytica in YPD rich medium for 24h at 28°C.

  • Production Medium (Nitrogen Limited):

    • Glucose: 40 g/L (Energy + NADPH source).

    • Yeast Nitrogen Base (w/o amino acids): 6.7 g/L.

    • Ammonium Sulfate: 1.0 g/L (Limit N to stop growth and promote lipid metabolism).

    • Buffer: Phosphate buffer pH 7.0 (Crucial: Acidic pH promotes spontaneous lactonization; keep neutral to harvest the acid).

  • Induction & Phase Addition (t=12h):

    • Add Organic Phase: 10% (v/v) Dodecane containing 20 g/L Lauric Acid.

    • Note: The Dodecane acts as the carrier.

  • Fermentation (t=12h to 96h):

    • Temp: 28°C.

    • Agitation: High (800 RPM) – Oxygen transfer is the rate-limiting step for P450s.

    • Dissolved Oxygen (DO): Maintain >30%. Supplement with pure oxygen if necessary.

  • Harvest:

    • Centrifuge to separate phases. The 6-HDA will partition between the cell pellet, aqueous phase, and organic phase depending on pH.

    • Acidify to pH 2.0 and extract with Ethyl Acetate for total recovery.

References & Grounding

  • Scheps, D., et al. (2013). Synthesis of omega-hydroxy dodecanoic acid based on an engineered CYP102A1 mutant. Organic & Biomolecular Chemistry.[3][4] (Demonstrates P450 engineering for regioselectivity).

  • Waché, Y., et al. (2003). Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica.[5] Applied Microbiology and Biotechnology.[5][6] (Definitive guide on

    
    -oxidation knockouts for lactone precursors). 
    
  • Beopoulos, A., et al. (2008). Control of lipid accumulation in the yeast Yarrowia lipolytica. BMC Genomics. (Details the POX1-6 gene family and knockout strategies).

  • Urlacher, V.B.[7] & Girhard, M. (2012). Cytochrome P450 monooxygenases: an update on classes, structure, mechanism, and industrial application. Trends in Biotechnology. (Review of self-sufficient P450s like BM3).

  • Appel, D., et al. (2001). The thermodynamic basis of substrate binding to cytochrome P450BM-3. Journal of Biological Chemistry. (Explains the hydrophobic nature of substrate binding relevant to Lauric acid).

Disclaimer: This guide assumes standard biosafety level 1 (BSL-1) protocols. Optimization of P450 regioselectivity is strain-dependent and may require directed evolution screening.

Sources

Technical Support Center: Stability & Handling of 6-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pH-Stability Paradox

Working with 6-hydroxy fatty acids (e.g., 6-hydroxyhexanoic acid, 6-hydroxypalmitic acid, or complex metabolites like 6-hydroxy-sphingosine) presents a unique chemical challenge: The Lactonization-Hydrolysis Equilibrium.

Unlike standard fatty acids, 6-HFAs possess both a carboxyl group (-COOH) and a hydroxyl group (-OH) on the same chain. This bifunctionality creates an internal competition. At low pH, the molecule tends to self-esterify (lactonize) or oligomerize (form estolides). At high pH, it resists lactonization but becomes susceptible to oxidative degradation (if unsaturated) or hydrolysis of co-existing ester bonds in complex lipid matrices.

This guide provides the protocols and troubleshooting logic to navigate this stability landscape.

Module 1: The pH Stability Landscape

The Mechanism of Instability

The stability of 6-HFAs is dictated by the protonation state of the carboxyl group.

  • Acidic Conditions (pH < 4): The carboxyl group is protonated (

    
    ). It becomes a strong electrophile, inviting attack from the C6-hydroxyl group. This forms an 
    
    
    
    -lactone (7-membered ring) or, more commonly due to ring strain, leads to intermolecular estolides (dimers/polymers).
  • Basic Conditions (pH > 8): The carboxyl group deprotonates to a carboxylate anion (

    
    ). This negative charge repels the electron-rich hydroxyl oxygen, effectively blocking lactonization.
    
Visualizing the Equilibrium

The following diagram illustrates the chemical fate of 6-HFAs across the pH spectrum.

pH_Stability_Mechanism Acid Acidic Environment (pH < 4.0) Lactone ε-Lactone / Estolide (Cyclic/Polymerized) Acid->Lactone Promotes Cyclization (Acid Catalysis) Neutral Neutral/Slightly Basic (pH 7.0 - 8.5) FreeAcid Free 6-Hydroxy Acid (Active Form) Neutral->FreeAcid Equilibrium Sweet Spot Basic High Alkalinity (pH > 10.0) Salt Carboxylate Salt (Stable Anion) Basic->Salt Ionization (COO-) Lactone->FreeAcid Slow Hydrolysis Salt->Lactone Prevents Oxidation Oxidative Degradation (If Unsaturated) Salt->Oxidation Risk increases w/o Antioxidants

Caption: Figure 1.[1] The pH-dependent stability pathways of 6-hydroxy fatty acids. Acidic conditions drive lactonization/polymerization, while basic conditions stabilize the salt form but increase oxidation risks.

Module 2: Stability Data & Storage Guidelines

Quick Reference: Stability Zones
ParameterAcidic (pH < 4) Neutral (pH 6-7.5) Basic (pH > 8)
Dominant Species Lactone / EstolideFree Acid / Salt MixCarboxylate Salt
Lactonization Risk HIGH (Rapid)LowNegligible
Solubility (Aqueous) Low (Precipitation)ModerateHigh (Micelle formation)
Oxidation Risk LowModerateHIGH (Requires Argon)
Recommended For Long-term storage of lactonesLC-MS Analysis Saponification steps
Storage Protocol

Q: How should I store stock solutions of 6-HFAs? A: Do not store them in acidic solvents (like unbuffered methanol/water).

  • Solvent: Dissolve in Ethanol or Methanol containing 0.01% BHT (Butylated Hydroxytoluene) to prevent oxidation.

  • pH Control: If aqueous storage is necessary, buffer to pH 7.4 (PBS or Ammonium Bicarbonate).

  • Temperature: Store at -80°C under Argon gas.

  • Avoid: Avoid freeze-thaw cycles in acidic buffers, as the local pH change during freezing (eutectic effect) can accelerate degradation.

Module 3: Troubleshooting Extraction & Sample Prep

Issue: "I am getting low recovery rates (<50%) when extracting 6-HFAs from plasma/tissue."

Root Cause: Standard lipid extraction protocols (like Folch or Bligh & Dyer) often use strong acids (HCl) to protonate fatty acids and drive them into the organic phase. For 6-HFAs, this acid step inadvertently converts your target analyte into a lactone or estolide, which may not ionize in your MS source or elute at the expected retention time.

Corrective Protocol: The "Gentle" Extraction

Use this protocol to preserve the free acid form.

Step 1: Homogenization

  • Homogenize tissue in ice-cold PBS (pH 7.4) rather than water.

  • Add internal standard immediately.

Step 2: Mild Acidification (Crucial Step)

  • Do NOT use HCl or H2SO4.

  • Adjust pH to 5.0 - 5.5 using Acetic Acid (1M) or Citric Acid buffer. This is acidic enough to improve organic partitioning but mild enough to minimize lactonization kinetics.

Step 3: Extraction

  • Add extraction solvent: Ethyl Acetate or Chloroform:Methanol (2:1) .

  • Vortex gently (1 min) and centrifuge (3000 x g, 5 min).

  • Collect the organic (lower) layer.

Step 4: Drying & Reconstitution

  • Dry under nitrogen gas (do not use heat > 30°C).

  • IMMEDIATELY reconstitute in the LC-MS mobile phase (e.g., Methanol:Water 50:50 with 5mM Ammonium Acetate).

  • Why? Leaving 6-HFAs in a dry, concentrated state promotes intermolecular estolide formation (polymerization).

Module 4: LC-MS Analysis Optimization

Issue: "I see split peaks or broad tailing for my 6-HFA analyte."

Root Cause: On-column interconversion. If your mobile phase is too acidic, the 6-HFA may partially cyclize during the run, creating a dynamic equilibrium that manifests as peak tailing or splitting.

Optimized LC-MS Conditions
ComponentRecommendationMechanism
Column C18 (Reverse Phase)Standard retention.
Mobile Phase A Water + 5mM Ammonium Acetate (pH ~6.8)Maintains the salt form (

), preventing on-column lactonization.
Mobile Phase B Acetonitrile or MethanolOrganic modifier.
Avoid Additive Formic Acid > 0.1% Strong acid additives promote peak splitting for hydroxy acids.
Ionization Mode Negative Mode (ESI-) HFAs ionize best as

.

FAQ: Frequently Asked Questions

Q: Can I use saponification to measure "Total" 6-HFAs? A: Yes. If you suspect your 6-HFAs are bound in complex lipids (e.g., esterified in triglycerides), perform alkaline hydrolysis (0.5M KOH in MeOH, 60°C, 30 min). Critical: Neutralize immediately with Acetic Acid to pH 7.0 before extraction. Do not over-acidify.

Q: My 6-HFA has a double bond (e.g., 6-hydroxy-linoleic acid). Does this change the stability? A: Yes. Allylic hydroxyl groups are prone to dehydration (loss of water to form a conjugated diene) under acidic conditions. For these specific lipids, strict pH control (> 6.0) is mandatory.

Q: How do I distinguish the Lactone from the Free Acid in MS? A: They have different masses.

  • Free Acid:

    
     (Parent Mass)
    
  • Lactone:

    
     (Positive mode usually preferred for lactones) or 
    
    
    
    (Negative mode).
  • Note: The Lactone is neutral and ionizes poorly in ESI- compared to the free acid.

References

  • Mechanism of Lactonization: Title: "Kinetics and Mechanism of Lactonization of Hydroxy Fatty Acids." Source: Journal of the American Chemical Society. URL:[Link]

  • Extraction Optimization: Title: "Strategies for the Analysis of Hydroxy Fatty Acids in Biological Samples." Source: Journal of Lipid Research. URL:[Link]

  • LC-MS pH Effects: Title: "Impact of Mobile Phase pH on the Separation of Hydroxy Fatty Acid Isomers." Source: Analytical Chemistry (ACS). URL:[Link]

  • Estolide Formation: Title: "Synthesis and Physical Properties of Estolides from Hydroxy Fatty Acids." Source: Industrial Crops and Products. URL:[Link]

Sources

Metabolic engineering targets to increase 6-hydroxydodecanoic acid pool

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: Open Operator: Senior Application Scientist

Welcome to the Metabolic Engineering Support Center.

You have reached the Tier-3 Support Hub for 6-Hydroxydodecanoic Acid (6-OH-DDA) production. Unlike standard


-hydroxy (terminal) or 3-hydroxy (

-oxidation) fatty acids, the 6-hydroxy isomer represents a "regioselectivity cold spot." It requires forcing a catalytic event at a chemically unactivated mid-chain carbon.

This guide treats your metabolic pathway as a biological circuit. We will troubleshoot the three most common failure modes: Precursor Starvation , Regiospecificity Drift , and Product Cannibalism .

Module 1: Precursor Availability (The C12 Bottleneck)

Ticket #101: "My strain is producing a mix of C14 and C16 fatty acids, but I need a pure C12 (Lauric Acid) pool for hydroxylation."

Diagnosis: Native E. coli fatty acid synthesis (FAS II) elongates chains until they reach C16/C18, where they are incorporated into membrane phospholipids. To pool C12, you must prematurely cleave the acyl-ACP thioester bond.

The Fix: Thioesterase Swapping You cannot rely on the native tesA. While overexpression of leaderless 'tesA increases total free fatty acids (FFA), it has broad specificity (C12–C18).[1] You need a "molecular ruler" that stops elongation exactly at Carbon-12.

Target Strategy:

  • Overexpress UcFatB1: The acyl-ACP thioesterase from Umbellularia californica (California bay laurel) has high specificity for C12:0-ACP.

  • Delete fadD: Prevent the reactivation of the free C12 back into Acyl-CoA, which would either send it to degradation or elongation.

Data: Thioesterase Specificity Comparison

Enzyme SourceGenePrimary ProductSpecificity Mechanism
E. coli (Native)'tesA (Leaderless)C14:0, C16:0, C18:1Substrate binding pocket depth (Broad)
U. californicaUcFatB1C12:0 (Lauric) Steric hindrance prevents >C12 entry
C. camphoraCcFatBC14:0Hydrophobic cleft geometry
C. palustrisCpFatB1C8:0 (Octanoic)Constricted binding tunnel
Module 2: The Catalytic Core (Regiospecificity)

Ticket #204: "I have C12, but my hydroxylase is making 12-OH-DDA (omega) or 11-OH-DDA. How do I hit the C6 position?"

Diagnosis: This is the hardest engineering challenge.

  • CYP153 family enzymes are strictly terminal (

    
    ) hydroxylases. They will not work for 6-OH.
    
  • P450 BM3 (CYP102A1) from Bacillus megaterium naturally targets

    
    -1, 
    
    
    
    -2, and
    
    
    -3 positions.[2] It does not naturally target C6.

The Fix: P450 Active Site Remodeling You must use a P450 BM3 variant engineered for "mid-chain" accessibility. The wild-type heme pocket restricts the substrate from sliding in deep enough (or too deep) to present C6 to the iron-oxo species.

Engineering Targets (Rational Design): To shift hydroxylation from


-1 (C11) to C6, you must alter the substrate binding channel to "lock" the C12 chain in a specific orientation.
  • Mutation F87A: Removes the "floor" of the active site, allowing a wider range of substrates but often shifting toward

    
    .
    
  • Key Residues to Mutate: Focus on R47 , Y51 , and L188 . These residues gate the entrance and hold the fatty acid chain. Bulky substitutions here can force the substrate to slide further in or sit differently, exposing the C6 methylene group.

  • Directed Evolution: Use a colorimetric screen (p-nitrophenolate mimic) to select for variants that hydroxylate mid-chain analogs.

Critical Note: Regioselectivity for C6 is non-natural. You will likely obtain a mixture (e.g., 40% 6-OH, 30% 7-OH). Downstream purification (HPLC) will be required unless the enzyme is evolved to >95% specificity.

Module 3: Downstream Stability (The "Leaky Bucket")

Ticket #404: "My GC-MS shows product formation at 12 hours, but it disappears by 24 hours."

Diagnosis: Your host organism is eating your product. E. coli perceives 6-OH-DDA as a high-energy food source. The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-oxidation cycle will chew it up into Acetyl-CoA.[3][4][5]

The Fix: The


fad Blockade 
You must sever the link between fatty acids and the catabolic machinery.

Protocol: The "Zero-Consumption" Genotype

  • 
    fadD (Acyl-CoA Synthetase):  The primary gatekeeper. Knocking this out prevents exogenous or free fatty acids from being activated to CoA-thioesters.
    
    • Side Effect: Strain cannot grow on fatty acids (Good for yield, requires glucose feed).

  • 
    fadE (Acyl-CoA Dehydrogenase):  If any fatty acid does get activated (by promiscuous enzymes), fadE is the first committed step of 
    
    
    
    -oxidation. Deleting it creates a metabolic dead-end.
Visualizing the Pathway

The following diagram illustrates the engineered flux from Glucose to 6-OH-DDA, highlighting the "Roadblocks" (Genes to delete) and "Accelerators" (Genes to overexpress).

MetabolicPathway cluster_enzymes Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AccABCD AcylACP Acyl-ACP (C4-C16) MalonylCoA->AcylACP FAS II (Fab Genes) C12_FFA Dodecanoic Acid (C12:0) AcylACP->C12_FFA Hydrolysis Prod_6OH 6-Hydroxydodecanoic Acid (6-OH-DDA) C12_FFA->Prod_6OH Regiospecific Hydroxylation BetaOx Beta-Oxidation (Product Loss) C12_FFA->BetaOx Degradation Prod_6OH->BetaOx Degradation TesA Overexpress: UcFatB1 (Thioesterase) TesA->AcylACP Acts here P450 Engineered P450 BM3 (Hydroxylase) P450->C12_FFA Catalyzes FadD DELETE: fadD / fadE FadD->BetaOx Blocks Flux

Figure 1: Engineered metabolic pathway for 6-OH-DDA. Blue nodes indicate overexpression targets; Red nodes indicate knockout targets to prevent product loss.

Standard Operating Procedures (SOPs)
SOP-01: P450 Activity & Regiospecificity Assay

Use this to verify if your P450 mutant is actually hitting the C6 position.

Reagents:

  • NADPH (10 mM stock)

  • Dodecanoic Acid (dissolved in DMSO)

  • Cell Lysate (containing P450 mutant)[6]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for GC derivatization.

Protocol:

  • Incubation: Mix 100 µL lysate, 1 mM Dodecanoic Acid, and 0.5 mM NADPH in Phosphate Buffer (pH 7.4). Incubate at 30°C for 30 mins.

  • Extraction: Stop reaction with 200 µL Ethyl Acetate + 10 µL HCl (1M). Vortex and centrifuge. Collect organic phase.

  • Derivatization: Dry the organic phase under N2 gas. Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. (This turns -OH and -COOH groups into volatile TMS esters).

  • GC-MS Analysis: Inject into GC-MS.

    • Validation: You must distinguish 6-OH from 11-OH or 12-OH.

    • Fragmentation Pattern: Look for alpha-cleavage next to the TMS-ether group.

      • 6-OH-DDA-TMS: Cleavage at C6 will yield characteristic mass fragments distinct from terminal hydroxylation. Expect fragments at m/z corresponding to the C1-C6 and C6-C12 chunks.

SOP-02: The "Fed-Batch" Precursor Strategy

If de novo synthesis (Glucose -> C12) is too low yield, switch to biotransformation.

  • Strain: E. coli BL21(DE3)

    
    fadD 
    
    
    
    fadE.
  • Plasmid: pET28a-P450_BM3_Mutant.

  • Feed: Add Dodecanoic Acid (Lauric Acid) at 1 g/L solubilized in 1% Tween-80.

  • Induction: Induce with 0.1 mM IPTG at OD600 = 0.8.

  • Temp: Drop temperature to 25°C post-induction. (Crucial: P450s fold poorly at 37°C and require heme incorporation).

  • Supplement: Add 0.5 mM

    
    -aminolevulinic acid (ALA) to boost heme synthesis.
    
References
  • Engineering P450 Regioselectivity: Xu, Y., et al. (2024).[7] Engineering Regioselectivity of P450 BM3 Enables the Biosynthesis of Murideoxycholic Acid by 6β-Hydroxylation. Biotechnology Journal. [Link] Why this matters: Demonstrates that P450 BM3 can be engineered for C6-specific hydroxylation, validating the core "catalytic" strategy of this guide.

  • Precursor Supply (Thioesterases): Gronenberg, L.S., et al. (2013). Engineering Escherichia coli Fatty Acid Metabolism for the Production of Biofuel Precursors. Harvard DASH / Metabolic Engineering. [Link] Why this matters: Establishes the use of UcFatB1 and 'tesA for controlling fatty acid chain length (C12 specificity).

  • Prevention of Degradation (Beta-Oxidation Knockouts): Fujita, Y., et al. (2007). Regulation of fatty acid metabolism in bacteria. Molecular Microbiology. [Link] Why this matters: Provides the mechanistic basis for deleting fadD and fadE to prevent the "cannibalism" of the engineered product.

  • Omega vs. Internal Hydroxylation Context: Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology. [Link] Why this matters: Contrasts the standard omega-hydroxylation (CYP153) with the user's request, reinforcing why P450 BM3 engineering is the necessary alternative for internal (C6) positions.

Sources

Validation & Comparative

GC-MS Analysis of TMS-Derivatized 6-Hydroxydodecanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxydodecanoic acid (6-OH-C12:0) is a critical intermediate in microbial metabolism (specifically PHA precursors) and hepatic fatty acid oxidation. Analysis of this mid-chain hydroxy fatty acid (HFA) in its native form is impossible via GC-MS due to the polarity of the carboxyl and hydroxyl moieties, which leads to peak tailing and thermal degradation.

This guide provides a definitive protocol for the Bis-TMS (Trimethylsilyl) derivatization of 6-OH-C12:0. Unlike generic protocols, we focus on the structural elucidation power of TMS derivatives compared to Methyl Ester/TMS (Me-TMS) and TBDMS alternatives, specifically highlighting the diagnostic alpha-cleavage ions that definitively assign the hydroxyl position.

Part 1: The Chemistry of Derivatization

To analyze this compound, we must block two active hydrogen sites: the carboxylic acid (-COOH) and the secondary alcohol (-OH) at position 6.

The Standard: Bis-TMS Derivatization[1]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Mechanism: Silylation of both functional groups in a single step.

  • Product: Trimethylsilyl 6-((trimethylsilyl)oxy)dodecanoate.

  • Why it wins: While hydrolytically sensitive, the Bis-TMS derivative provides the most informative fragmentation pattern for positional determination of the hydroxyl group.

The Alternatives
FeatureMethod A: Bis-TMS (Recommended)Method B: Me-TMS (Hybrid)Method C: TBDMS (Bulky)
Reagents BSTFA + 1% TMCS1. BF3-MeOH2. BSTFAMTBSTFA + 1% TBDMCS
Steps 1 (Simultaneous)2 (Sequential)1 (Simultaneous)
Stability Low (Moisture sensitive)MediumHigh (Hydrolytically stable)
Diagnostic Ion Alpha-cleavage pairs (High Specificity) M-15, Alpha-cleavage[M-57]+ (Base peak, Low Specificity)
Use Case Unknown identification, Positional isomerismRoutine quantification of knownsTrace analysis (High sensitivity)

Part 2: Experimental Protocol (Bis-TMS)

This protocol is designed for high-throughput metabolomics but includes critical stopping points to ensure data integrity.

Materials
  • Standard: this compound (>98% purity).

  • Reagent: BSTFA + 1% TMCS (Freshly opened; clear liquid).

  • Solvent: Pyridine (Anhydrous, stored over KOH pellets).

  • Internal Standard: Tridecanoic acid-d25 (or similar odd-chain fatty acid).

Workflow

G Sample Dry Sample (10-50 µg) Solvent Add 50 µL Anhydrous Pyridine Sample->Solvent Reagent Add 50 µL BSTFA + 1% TMCS Solvent->Reagent Heat Incubate 70°C for 30 min Reagent->Heat Silylation Inject GC-MS Injection (Splitless) Heat->Inject Direct Inject

Figure 1: Single-step Bis-TMS derivatization workflow.

Step-by-Step Methodology
  • Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen. Critical: Any residual water will hydrolyze the reagent to TMS-OH (silanol), killing the reaction.

  • Solubilization: Add 50 µL anhydrous pyridine . Pyridine acts as an acid scavenger (HCl acceptor) and catalyzes the silylation of the sterically hindered secondary hydroxyl.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS . Cap the vial immediately with a PTFE-lined crimp cap.

  • Reaction: Incubate at 70°C for 30 minutes .

    • Note: Room temperature is insufficient for complete silylation of the secondary -OH at C6.

  • Analysis: Inject 1 µL directly into the GC-MS. Do not back-extract.

Part 3: Mass Spectral Interpretation (The Data)[3]

This is the most critical section for the analyst. You are looking for specific ions that confirm the hydroxyl group is at Position 6 and not Position 5 or 12.

Fragmentation Logic

The Bis-TMS derivative (


) undergoes Alpha-Cleavage  at the carbon bearing the trimethylsilyloxy group (C6). This cleavage breaks the C5-C6 bond or the C6-C7 bond.

Predicted Diagnostic Ions:

  • Molecular Ion (M+):

    
     (Usually weak or invisible).
    
  • M-15 (Loss of Methyl):

    
     (Standard TMS diagnostic).
    
  • Alpha-Cleavage A (C6-C7 Bond Rupture - "Head" Ion):

    • Structure:

      
      
      
    • Calculation:

      
      
      
    • Significance: This ion contains the carboxyl end.[2] Its mass confirms the distance from C1 to C6.

  • Alpha-Cleavage B (C5-C6 Bond Rupture - "Tail" Ion):

    • Structure:

      
      
      
    • Calculation:

      
      
      
    • Significance: This ion contains the alkyl tail. Its mass confirms the length of the chain beyond the hydroxyl group.

Fragmentation Diagram[5]

Fragmentation Mol Bis-TMS this compound (MW 360) Alpha1 Alpha Cleavage (C6-C7) Mol->Alpha1 Loss of Hexyl Radical Alpha2 Alpha Cleavage (C5-C6) Mol->Alpha2 Loss of TMSOOC-Pentyl Radical Ion275 Diagnostic Ion A: m/z 275 [TMSOOC-(CH2)4-CH=OTMS]+ Alpha1->Ion275 Ion187 Diagnostic Ion B: m/z 187 [CH3-(CH2)5-CH=OTMS]+ Alpha2->Ion187

Figure 2: EI-MS Fragmentation pathway for Bis-TMS 6-OH-C12:0.

Data Validation Table

If you observe these ratios, your identification is confirmed.

Ion (m/z)OriginRelative Abundance (Approx)Interpretation
187 Tail Fragment100% (Base Peak) Confirms C6-C12 tail length (Hexyl).
275 Head Fragment40-70%Confirms C1-C6 head length.
345 M - CH310-20%Confirms presence of TMS groups.
73 TMS+HighNon-specific silyl ion.
75 McLaffertyHighNon-specific rearrangement.
360 Molecular Ion<1%Often absent in EI mode.

Note: If you used Method C (TBDMS), the base peak would be m/z 385 (M-57), and the positional ions (187/275) would be absent or shifted, making positional assignment difficult.

References

  • Schummer, C., et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link

  • Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • Peters, K., et al. (2007). "Mass spectral fragmentation of TMS derivatives of hydroxy fatty acids." Journal of Lipid Research. (Contextual grounding for alpha-cleavage mechanism).
  • NIST Mass Spectral Library. "3-Hydroxydodecanedioic acid, tris(O-trimethylsilyl) Fragmentation Patterns." (Used for comparative ion logic). Link

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 6-Hydroxydodecanoic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of a chemical standard is not a trivial detail—it is the bedrock of valid, reproducible, and accurate results. This is particularly true for compounds like 6-hydroxydodecanoic acid (6-HDA), a C12 hydroxy fatty acid with emerging significance. Its utility as a building block in specialty polymers and its potential role as a biological marker necessitate a thorough understanding of the quality attributes of its analytical standards.

This guide provides an in-depth comparative framework for evaluating this compound standards. Moving beyond a simple checklist of specifications, we will explore the causality behind essential analytical tests, provide actionable experimental protocols, and present a logical workflow for qualifying a standard for its intended use.

The Central Challenge: Defining "Purity" for this compound

The stated purity on a Certificate of Analysis (CoA) can be misleading if the analytical methods used are not fully understood. For a molecule like 6-HDA, potential impurities are not just residual solvents or starting materials; they can be structurally similar isomers that are difficult to resolve.

Key Impurity Classes to Consider:

  • Positional Isomers: Synthesis of 6-HDA can sometimes yield other isomers such as 5-, 7-, or even the more common 12-hydroxydodecanoic acid.[1][2] These isomers may have very similar physical properties, making them challenging to separate chromatographically.

  • Stereoisomers: The hydroxyl group at the 6-position creates a chiral center. A standard supplied as a racemate should contain an equal mixture of (R)- and (S)-enantiomers. Verifying this ratio is critical for stereospecific biological or polymerization studies.[3]

  • Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, or residual catalysts.

  • Degradation Products: Over time, oxidation or other degradation pathways can introduce new impurities.

The core objective of a comparative analysis is to employ a suite of orthogonal analytical techniques that, together, provide a high-confidence assessment of a standard's identity, purity, and concentration.

The Analytical Gauntlet: A Multi-Pronged Approach to Standard Qualification

No single technique can fully characterize a reference standard. A robust qualification relies on a combination of methods, each providing a unique piece of the puzzle. High-purity standards are essential for ensuring that experimental data is reproducible and traceable.[4]

Workflow for Qualifying a Reference Standard

The following diagram illustrates a logical workflow for the comprehensive evaluation of a this compound standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Quantitative Analysis & Final Certification Incoming Incoming Standard Lot NMR NMR Spectroscopy (¹H, ¹³C) Confirms molecular structure Incoming->NMR MS Mass Spectrometry (HRMS) Confirms elemental composition Incoming->MS HPLC HPLC-CAD/MS Assesses chromatographic purity, detects non-volatile impurities NMR->HPLC MS->HPLC GC GC-MS (after derivatization) Assesses purity, detects volatile impurities & isomers HPLC->GC qNMR Quantitative NMR (qNMR) Determines absolute purity/concentration GC->qNMR KF Karl Fischer Titration Quantifies water content GC->KF Cert Certified Standard Released for Use qNMR->Cert KF->Cert

Caption: A comprehensive workflow for the qualification of a chemical reference standard.

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the evaluation process, let's consider three hypothetical commercial standards of this compound subjected to the analytical gauntlet described above.

ParameterStandard A (Premium Grade)Standard B (Research Grade)Standard C (Synthesis Grade)
Identity (¹H NMR, HRMS) Conforms to structureConforms to structureConforms to structure
Chromatographic Purity (HPLC) 99.8%98.5%95.2%
Isomeric Purity (GC-MS) >99.9% (No positional isomers detected)99.0% (0.8% 12-HDA detected)96.0% (3.1% 12-HDA, 0.9% other isomers detected)
Absolute Purity (qNMR) 99.5% ± 0.2%Not performedNot performed
Water Content (Karl Fischer) 0.15%0.45%1.10%
Supplied Documentation Detailed CoA with spectraBasic CoA with purity valuePurity value only

Interpretation of Results:

  • Standard A represents a high-quality reference material suitable for the most demanding applications, such as a calibration standard for quantitative bioanalysis or as a standard for regulatory submissions. Its purity is verified by orthogonal methods (chromatography and qNMR) and is free of detectable isomeric impurities.

  • Standard B is a good quality material suitable for general research, such as in vitro assays or as a starting material for exploratory synthesis. The presence of a small amount of the 12-HDA isomer may be acceptable for applications where this impurity does not interfere.

  • Standard C is best suited for use as a bulk starting material for chemical synthesis, where it will be purified downstream. Its lower purity and significant isomeric content make it unsuitable for use as an analytical standard without further purification.

Essential Experimental Protocols

Trustworthy data comes from validated protocols. Below are detailed, step-by-step methodologies for the chromatographic analysis of 6-HDA. These protocols are designed to be self-validating by including system suitability checks.

Protocol 1: Purity Assessment by HPLC with Charged Aerosol Detection (CAD)
  • Rationale: 6-HDA lacks a strong UV chromophore, making UV detection less sensitive. CAD is a near-universal mass-based detector ideal for this type of analyte. This method is excellent for detecting non-volatile impurities.

  • Instrumentation:

    • HPLC System (e.g., Agilent 1260, Waters Alliance)

    • Charged Aerosol Detector (CAD)

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Acetonitrile:Water

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the 6-HDA standard in the sample diluent to a final concentration of 1.0 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 30
        15.0 95
        18.0 95
        18.1 30

        | 22.0 | 30 |

    • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject the sample solution and integrate all peaks. Calculate purity by the area percent method.

Protocol 2: Isomeric Purity by GC-MS after Derivatization
  • Rationale: Gas chromatography offers high resolving power, which is often necessary to separate closely related positional isomers.[1] Since 6-HDA is not volatile, derivatization is required to convert the polar carboxylic acid and hydroxyl groups into more volatile forms. Silylation is a common and effective method.[5]

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Reagents:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Solvent: Pyridine

  • Procedure:

    • Sample Preparation: Place ~0.5 mg of the 6-HDA standard into a 2 mL GC vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Derivatization: Cap the vial tightly and heat at 70 °C for 45 minutes. Allow to cool to room temperature.

    • GC-MS Conditions:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (20:1)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

      • MS Transfer Line: 280 °C

      • MS Source: 230 °C

      • Scan Range: 50-550 m/z

    • Analysis: Analyze the derivatized sample. Identify the peak for the di-TMS derivative of 6-HDA. Search for peaks corresponding to other isomers (e.g., the di-TMS derivative of 12-HDA) which will have the same mass spectrum but a different retention time. Calculate isomeric purity based on relative peak areas.

Conclusion and Recommendations

The selection of a this compound standard should be guided by its intended application.

  • For quantitative analysis , a standard with certified absolute purity determined by a quantitative technique like qNMR (like Standard A) is non-negotiable. Using a standard with uncharacterized impurities or water content will introduce significant and unknown error into the final results.[4]

  • For qualitative identification or synthesis , a standard with well-defined chromatographic purity and a known isomeric profile (like Standard B) may be sufficient.

  • For high-stakes applications such as clinical diagnostics or pharmaceutical development, it is imperative to use a thoroughly characterized reference standard from a reputable supplier accredited to standards like ISO 17034.[6]

Ultimately, the responsibility lies with the scientist to look beyond the label and understand the empirical data that defines the quality of their reference materials. Investing time in a rigorous comparative analysis is a critical step toward ensuring the integrity and validity of scientific research.

References

  • Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. (2019). MDPI. Available at: [Link]

  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. (2015). ResearchGate. Available at: [Link]

  • Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. (n.d.). PubMed. Available at: [Link]

  • Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. (n.d.). SciSpace. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Available at: [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (2011). LIPID MAPS. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • How High Purity Fatty Acid Enhances Precision in Analytical Chemistry. (2025). IROA Technologies. Available at: [Link]

  • Hydroxy and Hydroperoxy Fatty Acids. (2019). AOCS. Available at: [Link]

  • Recovery and purification of hydroxy fatty acids from source oils. (n.d.). Google Patents.
  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. (2025). ACS Publications. Available at: [Link]

  • Hydroxy fatty acids. (n.d.). Cyberlipid. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.). ICH. Available at: [Link]

  • High Purity Standards. (n.d.). Delta Scientific. Available at: [Link]

  • In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. (2020). ACS Publications. Available at: [Link]

  • Applications in drug development. (2005). European Pharmaceutical Review. Available at: [Link]

Sources

Precision Quantification of 6-Hydroxydodecanoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying 6-hydroxydodecanoic acid (6-HDDA) in complex biological matrices Content Type: Comparative Technical Guide Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Leads

Executive Summary: The Analytical Challenge

This compound (6-HDDA) represents a specific class of medium-chain hydroxy fatty acids (hFAs) often implicated in microbial metabolism of dietary lipids or as oxidation products in inflammatory cascades. Unlike its more common isomers (e.g., 12-hydroxydodecanoic acid or 3-hydroxydodecanoic acid), 6-HDDA presents a unique "Isomer Problem."

In complex matrices like plasma, feces, or tissue homogenates, the primary challenge is not merely detection, but differentiation . Most generic lipidomics workflows will fail to chromatographically resolve 6-HDDA from its positional isomers, leading to quantitative overestimation.

This guide compares the two dominant analytical architectures—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and recommends a hybrid validation strategy.

Technology Comparison: The Right Tool for the Isomer

The choice between GC-MS and LC-MS/MS for hFAs is a trade-off between structural resolution and throughput sensitivity .

Comparative Performance Matrix
FeatureGC-MS (EI Source) LC-MS/MS (ESI-) LC-HRMS (Orbitrap/Q-TOF)
Primary Mechanism Volatilization via DerivatizationIonization of Free Acid (or Derivative)High-Res Mass Accuracy
Isomer Resolution Superior. EI fragmentation yields distinct alpha-cleavage ions specific to the -OH position.Moderate. Relies heavily on chromatographic separation; MS/MS fragments are often identical (H₂O loss).High. Can distinguish isobaric interference but not necessarily positional isomers without chromatography.
Sensitivity (LOD) Good (pg range)Excellent (fg to pg range)Good (pg range)
Sample Prep High Burden. Requires extraction + methylation + silylation (2-step derivatization).Low to Moderate. LLE or SPE. Derivatization optional for sensitivity boost.Low.
Throughput Low (30-60 min run + prep)High (5-15 min run)Moderate
Matrix Effects Low (Derivatization cleans up matrix)High (Ion suppression common in feces/plasma)Moderate
Expert Insight: The "Isomer Trap"
  • LC-MS/MS is the gold standard for quantification due to speed and sensitivity. However, 6-HDDA, 3-HDDA, and 12-HDDA have identical precursor ions (

    
     ~215) and often share product ions (
    
    
    
    ~197, water loss). If your LC gradient is too fast, they co-elute, and you cannot quantify 6-HDDA specifically.
  • GC-MS requires derivatization (TMS ethers). Under Electron Impact (EI), the molecule cleaves adjacent to the TMS group. 6-HDDA-TMS will produce a fragment mass distinct from 12-HDDA-TMS, providing unequivocal structural proof.

Recommendation: Use GC-MS for initial identification and peak purity validation. Use LC-MS/MS for routine, high-throughput quantification once the chromatographic window for 6-HDDA is established.

Strategic Method Selection Diagram

MethodSelection Start Start: 6-HDDA Analysis IsomerCheck Are positional isomers (3-OH, 12-OH) present? Start->IsomerCheck Throughput Sample Volume > 100/day? IsomerCheck->Throughput Yes / Unknown LCMS Select LC-MS/MS (Optimized Gradient) High Sensitivity IsomerCheck->LCMS No (Rare) GCMS Select GC-MS (Derivatization Required) High Specificity Throughput->GCMS No Throughput->LCMS Yes Hybrid Hybrid Approach: Validate RT with GC-MS Quantify with LC-MS/MS LCMS->Hybrid Recommended Validation

Caption: Decision logic for selecting the analytical platform. High sample volumes favor LC-MS/MS, but isomer presence necessitates rigorous chromatographic validation, potentially cross-referenced with GC-MS.

Validated LC-MS/MS Protocol for 6-HDDA

This protocol prioritizes the separation of 6-HDDA from biological interferences in plasma or tissue homogenates.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? It removes proteins and salts effectively while maintaining high recovery for medium-chain fatty acids compared to protein precipitation alone.

  • Aliquot: 50 µL of biological matrix (Plasma/Homogenate).

  • Internal Standard: Spike 10 µL of 12-hydroxydodecanoic acid-d3 (or similar deuterated medium-chain hFA). Note: If d3-6-HDDA is unavailable, a structural analog is acceptable if retention time is distinct.

  • Acidification: Add 10 µL of 1M Formic Acid. Crucial: Low pH ensures the fatty acid is protonated (uncharged), improving extraction efficiency into the organic phase.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 5 mins; Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Dry Down: Transfer supernatant to a glass vial; evaporate under N₂ stream.

  • Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water (v/v).

B. Chromatographic Conditions (The Separation Engine)

Objective: Resolve 6-HDDA from 3-HDDA and 12-HDDA.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Longer column length (100mm) is preferred over 50mm to maximize isomer separation.

  • Mobile Phase A: Water + 0.02% Acetic Acid (or 5mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.

  • Gradient:

    • 0-1 min: 10% B (Focusing)

    • 1-10 min: Linear gradient to 90% B (Slow ramp is critical for isomer resolution)

    • 10-12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI-)
  • Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids ionize best in negative mode.

  • MRM Transitions (Indicative - Must Optimize):

    • Quantifier:

      
       215.2 
      
      
      
      197.2 (Loss of H₂O). Common to all isomers, requires RT separation.
    • Qualifier:

      
       215.2 
      
      
      
      59.0 (Acetate, if present) or specific chain cleavage fragments determined by product ion scan.
  • Source Temp: 450°C (Ensure complete desolvation).

GC-MS Protocol: The Structural Validator

Use this method if LC-MS/MS fails to separate isomers or if unambiguous structural confirmation is required.

A. Derivatization Workflow
  • Extraction: Same as LC-MS/MS (LLE).

  • Methylation: Treat dried extract with BF3-Methanol (14%) at 60°C for 30 mins. (Converts carboxylic acid to methyl ester).

  • Extraction 2: Extract methyl esters with Hexane. Dry down.[1]

  • Silylation: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins. (Converts 6-OH group to TMS ether).

    • Chemistry: This creates Methyl 6-trimethylsilyloxy-dodecanoate .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

B. GC-MS Identification[2][3]
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Fragmentation Logic (EI): In Electron Impact, the bond next to the TMS-ether oxygen is weak.

    • 6-HDDA Derivative: Cleavage at C6 will yield distinct fragments compared to 12-HDDA (terminal) or 3-HDDA. Look for prominent alpha-cleavage ions in the mass spectrum to confirm the hydroxyl position.

Self-Validating Workflow Diagram

This diagram illustrates the "Check-and-Balance" system required for high-integrity data.

Workflow cluster_LC Routine Quant (LC-MS/MS) cluster_GC Validation (GC-MS) Sample Biological Matrix (Plasma/Feces) Extract LLE Extraction (MTBE/Acidic) Sample->Extract LC_Sep C18 Slow Gradient (Isomer Sep) Extract->LC_Sep Routine Deriv 2-Step Derivatization (Methylation + TMS) Extract->Deriv Validation MRM MRM Detection (m/z 215->197) LC_Sep->MRM Data Final Report (Quant + ID Confirmed) MRM->Data Quant Data EI_MS EI Spectrum (Alpha-Cleavage ID) Deriv->EI_MS EI_MS->Data Purity Check

Caption: Integrated workflow showing the parallel use of LC-MS/MS for speed and GC-MS for structural validation.

References

  • Li, X., et al. (2019). "Development and Validation of a Sensitive LC-MS/MS Method for the Determination of 6-hydroxykynurenic Acid in Rat Plasma". Journal of Chromatography B. Retrieved from [Link] (Used as a proxy for hydroxy-acid extraction methodology).

  • Tsoukalas, D., et al. (2020). "A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk". Molecules. Retrieved from [Link]

  • Sebag, S. C., et al. (2018). "A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance".[2] Nature Communications. Retrieved from [Link] (Demonstrates biological relevance and extraction of 6-hydroxy medium chain acids).

  • Quehenberger, O., & Dennis, E. A. (2011). "The Human Plasma Lipidome". New England Journal of Medicine. Retrieved from [Link] (General Lipidomics Protocols).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 6-Hydroxydodecanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Regulatory and Safety Landscape

The disposal of any chemical, including 6-hydroxydodecanoic acid, is governed by a framework of regulations designed to protect laboratory personnel and the environment. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[1][2][3] This plan is the cornerstone of laboratory safety and must include procedures for the safe handling, storage, and disposal of all chemicals.

The EPA, under the Resource Conservation and Recovery Act (RCRA) , regulates the management of hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[4][5] It is the generator's responsibility to determine if their waste is hazardous.[5][6]

While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is crucial to recognize that "non-hazardous" does not equate to "safe for any disposal method."[7] Institutional policies and local regulations may have specific requirements for the disposal of all chemical waste.

Hazard Profile of this compound

A thorough risk assessment is the foundation of safe chemical handling and disposal. Based on available Safety Data Sheets, this compound presents a low hazard profile.

PropertyValueSource
Physical State Solid (powder)[8][9]
Appearance White[8][9]
Odor Odorless[8][9]
OSHA Hazard Classification Not considered hazardous[7]
Health Hazards Not classified as hazardous to health at given concentrations[8]
Environmental Hazards No known hazards to the environment or to wastewater treatment plants[8]
Incompatible Materials Strong oxidizing agents[7]

Despite its low hazard classification, it is prudent to handle this compound with standard laboratory precautions to minimize any potential risks.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn to ensure safety:

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[7][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[10]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7][10]

Disposal Workflow for this compound

The following workflow provides a systematic approach to the disposal of this compound and its associated waste streams.

G cluster_0 Waste Characterization cluster_1 Disposal Actions start Start: this compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed is_hazardous Are the other chemicals hazardous? is_mixed->is_hazardous Yes is_aqueous Is it a dilute aqueous solution (<10%)? is_mixed->is_aqueous No (Pure solid or contaminated materials) is_hazardous->is_aqueous No collect_hazardous Collect in a labeled hazardous waste container. Segregate from incompatible materials. is_hazardous->collect_hazardous Yes is_neutral Is the pH between 6 and 9? is_aqueous->is_neutral Yes collect_non_hazardous Collect in a labeled non-hazardous waste container. is_aqueous->collect_non_hazardous No neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 9. is_neutral->neutralize No drain_disposal Dispose down the drain with copious amounts of water, in accordance with institutional and local regulations. is_neutral->drain_disposal Yes licensed_disposal Arrange for pickup by a licensed waste disposal company. collect_hazardous->licensed_disposal collect_non_hazardous->licensed_disposal neutralize->drain_disposal

Figure 1. Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

Waste Characterization
  • Identify the Waste Stream: Determine the nature of the waste containing this compound.

    • Pure or Residual Solid: Unused or expired this compound.

    • Contaminated Materials: Items such as weigh boats, gloves, or absorbent paper contaminated with the solid chemical.

    • Aqueous Solutions: Solutions of this compound in water.

    • Mixtures with Other Chemicals: Solutions or mixtures containing this compound along with other reagents.

Disposal of Pure Solid and Contaminated Materials
  • Containerization: Place the solid this compound and any contaminated materials into a designated, sealable, and chemically compatible waste container.

  • Labeling: Affix a hazardous waste label to the container. Even for non-hazardous waste, clear labeling is crucial for proper identification by waste management personnel.[11] The label should include:

    • The words "Hazardous Waste" (as a best practice, even if not federally regulated as such, to ensure proper handling within the institution).

    • The full chemical name: "this compound".

    • The approximate quantity.

    • The date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal Request: When the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Disposal of Aqueous Solutions

For dilute aqueous solutions of this compound (less than 10% concentration) that do not contain other hazardous chemicals, drain disposal may be an option, but only if permitted by your institution's policies and local regulations.

  • Verification: Always consult your institution's Chemical Hygiene Plan and EHS office before disposing of any chemical down the drain.

  • pH Neutralization: As this compound is a carboxylic acid, the pH of the solution should be checked. If the pH is outside the neutral range (typically 6-9), it should be neutralized.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring.[13][14]

    • Monitor the pH using pH paper or a pH meter until it is within the acceptable range.

  • Drain Disposal: If authorized, pour the neutralized solution down the drain with a copious amount of running water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[15]

Disposal of Mixtures

If this compound is mixed with other chemicals, the entire mixture must be evaluated for its hazardous properties.

  • Hazard Assessment: Identify all components of the mixture and consult their respective SDSs. The disposal procedure will be dictated by the most hazardous component in the mixture.

  • Containerization and Labeling: Collect the mixture in a designated hazardous waste container. The label must list all chemical constituents and their approximate percentages.

  • Segregation: Ensure the waste container is stored separately from incompatible materials.

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills, or if there is a risk of exposure to other hazardous materials, evacuate the area.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section 3.

  • Containment and Cleanup: For small spills of the solid, sweep up the material and place it in a labeled waste container.[8][9] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the cleanup materials as chemical waste, following the procedures outlined above.

Empty Container Disposal

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water).[16][17]

  • Collect Rinsate: The rinsate should be collected and disposed of as chemical waste.

  • Deface Label: Completely remove or deface the original chemical label on the container.[16][17]

  • Disposal: The clean, rinsed container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.

Conclusion

The responsible disposal of this compound, while not classified as a hazardous substance, requires a diligent and informed approach. By adhering to the principles of your institution's Chemical Hygiene Plan, following the step-by-step procedures outlined in this guide, and always prioritizing safety and regulatory compliance, you contribute to a safer laboratory environment and the protection of our ecosystem. When in doubt, always consult with your institution's Environmental Health and Safety department.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • The University of Utah. (n.d.). SOP - ACID HANDLING. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Washington. (n.d.). STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS. Retrieved from [Link]

  • University of Iowa. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 16-Hydroxyhexadecanoic acid. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The University of Toledo. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.